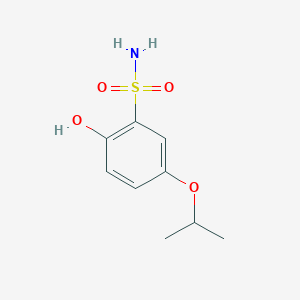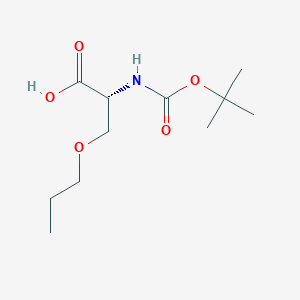
Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method involves the use of vinylstannane and monothioacetic acids, which react with 5-chloro-2,3,6-trifluoropyridine to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometallic compounds, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Wissenschaftliche Forschungsanwendungen
Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the pyridine ring enhances the compound’s ability to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl 2-(5-fluoropyridin-2-yl)acetate: This compound lacks the chlorine atom, which may result in different chemical and biological properties.
5,6-Difluoro-2,3-dihydrothieno[2,3-b]pyridine: This compound has a different substitution pattern on the pyridine ring, leading to distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
1260667-75-1 |
|---|---|
Molekularformel |
C9H9ClFNO2 |
Molekulargewicht |
217.62 g/mol |
IUPAC-Name |
ethyl 2-(5-chloro-6-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(10)9(11)12-6/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
CEJLIWADMAKMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=NC(=C(C=C1)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)


